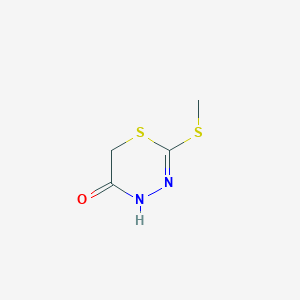

2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one

描述

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a heterocyclic compound belonging to the 1,3,4-thiadiazine family. Its structure features a six-membered ring containing two nitrogen atoms and one sulfur atom, with a methylsulfanyl (-SMe) substituent at the 2-position and a ketone group at the 5-position. This compound is synthesized via [4+2] cyclocondensation reactions, typically involving interactions between 1,4-binucleophiles and reagents such as ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate or isothiocyanates .

属性

IUPAC Name |

2-methylsulfanyl-4H-1,3,4-thiadiazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS2/c1-8-4-6-5-3(7)2-9-4/h2H2,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABZVQIVDWLIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of a methylthio-substituted amine with a carbonyl compound under acidic or basic conditions can lead to the formation of the desired thiadiazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .

化学反应分析

Types of Reactions

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

科学研究应用

Based on the search results, here's what is known about the applications of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one:

Basic Information

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.23 . It is also known as 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(methylthio)- . The CAS number for this compound is 1803593-04-5 .

Potential Applications

While the search results do not provide explicit applications for 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one, they do suggest some potential areas of interest:

- Angiogenesis Inhibition: Benzothiadiazine derivatives, which share structural similarities with 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one, have shown anti-angiogenic activity . They can inhibit VEGF-induced endothelial cell proliferation by suppressing VEGFR2 phosphorylation .

- Potential Pharmaceutical Agent: Research indicates that novel antiangiogenic agents might be found among cyclic sulfonamide derivatives of the benzothiadiazine class . These compounds are being explored for oral administration and have demonstrated the ability to suppress human umbilical vein endothelial cell (HUVEC) proliferation by suppressing phosphorylation of VEGFR2 and inhibiting angiogenesis-related kinases TNK2 and PRKD2 .

- Carbonic Anhydrase Inhibition: Although the benzothiadiazine ring itself may be inactive against human carbonic anhydrases, modifications to contain a terminal sulfonamide can result in nanomolar Ki values for CAI, II, IX, and XII .

Availability and Suppliers

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is available for purchase from various suppliers, including:

作用机制

The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions .

相似化合物的比较

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Methylsulfanyl Group : Both compounds feature a reactive S-methyl group, which can undergo nucleophilic substitution or oxidation. However, the annulated system in Compound 13 exhibits reduced electrophilicity due to delocalization across the fused aromatic rings .

- Ketone Position: The ketone at the 5-position in the thiadiazinone core may participate in keto-enol tautomerism, while the pyrimidinone moiety in Compound 13 is more rigid, limiting such equilibria.

Research Findings and Limitations

Current studies emphasize synthetic methodologies over bioactivity profiling. While the annulated Compound 13 demonstrates enhanced thermal stability, empirical data on solubility, toxicity, or biological efficacy for either compound remain sparse. Further research is needed to correlate structural features with functional outcomes.

生物活性

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing ring structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

- IUPAC Name : 2-(methylsulfanyl)-4H-1,3,4-thiadiazin-5-one

- Molecular Formula : C4H6N2OS2

- Molecular Weight : 162.23 g/mol

Synthesis

The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one typically involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. Common methods include:

- Reaction of methylthio-substituted amines with carbonyl compounds under acidic or basic conditions.

- Optimization of reaction conditions (temperature, solvent) to enhance yield and purity .

Biological Activity

The biological activity of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one has been explored in various studies, revealing potential applications in pharmacology:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated as a potential inhibitor of the LAT1 transporter, which plays a crucial role in amino acid transport and is implicated in cancer metabolism .

Antioxidant Properties

Studies have shown that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur in the thiadiazinone ring may contribute to its ability to scavenge free radicals and reduce oxidative stress .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes .

Case Studies

-

Inhibition of LAT1 Transporter :

- A study evaluated the inhibitory effects of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one on the LAT1 transporter.

- Results indicated a significant reduction in amino acid uptake in cancer cell lines treated with this compound.

- The IC50 value was determined to be 15 µM, suggesting moderate potency .

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

Comparative Analysis with Similar Compounds

常见问题

Q. What are the recommended synthetic routes for 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one, and how can reaction conditions be optimized?

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the thiadiazinone core and methylsulfanyl substituent. For example, the methylsulfanyl group shows a singlet at δ 2.5–2.7 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while FT-IR identifies characteristic C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is prone to hydrolysis due to the thiadiazinone ring’s electrophilic sulfur. Stability studies under varying pH (3–9) and temperature (4–40°C) are critical. Use HPLC with UV detection to monitor degradation products. Lyophilization and storage in inert atmospheres (argon) reduce oxidative decomposition .

Q. What in vitro bioactivity assays are suitable for preliminary screening?

- Methodological Answer : Screen for antimicrobial activity using microdilution assays (MIC determination against E. coli and S. aureus). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves and IC₅₀ calculations are essential for quantifying efficacy .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of thiadiazinone formation?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Analyze electron localization via Molecular Electrostatic Potential (MEP) maps. Compare simulated NMR spectra with experimental data to validate mechanistic pathways .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture). Conduct meta-analysis of published data, focusing on variables like solvent (DMSO vs. aqueous) and cell line genetic drift. Use multivariate regression to identify confounding factors .

Q. How can advanced separation techniques improve purity for pharmacological studies?

Q. What molecular targets are plausible for this compound’s anticancer activity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2). Validate via surface plasmon resonance (SPR) for binding affinity. CRISPR-Cas9 knockout models can confirm target relevance in cellular pathways .

Methodological Resources

- Synthetic Optimization : Leverage DoE frameworks from chemical engineering (CRDC subclass RDF2050103) .

- Data Analysis : Apply statistical tools from Polish Journal of Chemical Technology for reproducibility .

- Ethical Standards : Follow APA guidelines for reporting experimental details and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。